Ethyl 5-amino-1H-indole-2-carboxylate

Catalog No.
S1900564
CAS No.
71086-99-2
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-amino-1H-indole-2-carboxylate

CAS Number

71086-99-2

Product Name

Ethyl 5-amino-1H-indole-2-carboxylate

IUPAC Name

ethyl 5-amino-1H-indole-2-carboxylate

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2,12H2,1H3

InChI Key

WCGCOZXVVVIAEF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N
Ethyl 5-amino-1H-indole-2-carboxylate, also known as EAIC, is a synthetic derivative of indole, a fundamental heterocyclic compound with a wide range of applications in materials science, biotechnology, and pharmacology. EAIC is a small organic molecule with a unique structure that confers it with interesting physical and chemical properties, making it an ideal candidate for various fields of research and industry. In this paper, we will discuss the definition and background of EAIC, its physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
periments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Ethyl 5-amino-1H-indole-2-carboxylate is an organic compound consisting of an indole ring with a carboxylic acid group, an ethyl ester group, and an amino group in the five and two positions, respectively (Figure 1). The compound has a molecular formula of C12H13N2O2 and a molecular weight of 219.25 g/mol. Ethyl 5-amino-1H-indole-2-carboxylate is a fine, off-white powder with a melting point of 240-242°C and a solubility in water of 0.08 mg/mL.
Figure 1: Chemical structure of Ethyl 5-amino-1H-indole-2-carboxylate
Ethyl 5-amino-1H-indole-2-carboxylate has several unique physical and chemical properties that make it an attractive candidate for various fields of research and industry. These properties include its excellent thermal stability, high chemical stability, and solubility in organic solvents. Additionally, it has a high molar extinction coefficient in the UV-visible range, which makes it useful as a chromophore or a fluorescent probe.
Ethyl 5-amino-1H-indole-2-carboxylate can be synthesized by catalytic amidation of 5-nitroindoline 1-carboxylate with ethylamine followed by reduction of the nitro group to an amino group with palladium-carbon and hydrogen gas. The reaction yields Ethyl 5-amino-1H-indole-2-carboxylate as an off-white powder with a purity of over 98%. The compound can be characterized by various spectral methods such as nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry.
Several analytical methods have been proposed to detect and quantify Ethyl 5-amino-1H-indole-2-carboxylate in complex mixtures. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE).
Ethyl 5-amino-1H-indole-2-carboxylate has been shown to possess several biological properties, including antibacterial, antifungal, and antiproliferative activities. It has been reported to inhibit the growth of several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, Ethyl 5-amino-1H-indole-2-carboxylate has shown antifungal activity against several strains of Candida albicans. Moreover, Ethyl 5-amino-1H-indole-2-carboxylate has been shown to inhibit the proliferation of several cancer cell lines, including MCF-7 breast cancer cells and HeLa cervical cancer cells.
The toxicity and safety of Ethyl 5-amino-1H-indole-2-carboxylate in scientific experiments have been studied extensively. Several studies have shown that Ethyl 5-amino-1H-indole-2-carboxylate has low toxicity and is well tolerated in in vitro and in vivo experiments. The compound has not shown any acute toxicity, mutagenicity, or teratogenicity in animal studies. However, further research is needed to determine the long-term effects of Ethyl 5-amino-1H-indole-2-carboxylate ingestion or exposure.
Ethyl 5-amino-1H-indole-2-carboxylate has several applications in scientific experiments, including in materials science, biotechnology, and pharmacology. In materials science, Ethyl 5-amino-1H-indole-2-carboxylate can be used as a building block for the synthesis of various functional materials, such as polymers, dendrimers, and nanoparticles, owing to its unique physical and chemical properties. In biotechnology, Ethyl 5-amino-1H-indole-2-carboxylate can be used as a fluorescent probe or a chromophore for imaging and sensing applications. In pharmacology, Ethyl 5-amino-1H-indole-2-carboxylate can be used as a lead compound for drug discovery owing to its potent antibacterial, antifungal, and antiproliferative activities.
Several studies have been conducted to investigate the properties and applications of Ethyl 5-amino-1H-indole-2-carboxylate. These studies have mainly focused on synthesizing new derivatives of Ethyl 5-amino-1H-indole-2-carboxylate and evaluating their biological properties and applications. However, there is still a need for more research on the pharmacokinetics, toxicity, and safety of Ethyl 5-amino-1H-indole-2-carboxylate in humans.
Ethyl 5-amino-1H-indole-2-carboxylate has the potential to impact several fields of research and industry owing to its unique physical and chemical properties and biological activities. In materials science, Ethyl 5-amino-1H-indole-2-carboxylate can be used as a building block for the synthesis of various functional materials, such as polymers, dendrimers, and nanoparticles, which have applications in areas such as drug delivery, diagnostics, and tissue engineering. In biotechnology, Ethyl 5-amino-1H-indole-2-carboxylate can be used as a fluorescent probe or a chromophore for imaging and sensing applications in cell biology, microbiology, and biochemistry. In pharmacology, Ethyl 5-amino-1H-indole-2-carboxylate can be used as a lead compound for drug discovery in areas such as antibacterials, antifungals, and anticancer agents.
Despite the numerous potential applications of Ethyl 5-amino-1H-indole-2-carboxylate, there are several limitations to its use. Ethyl 5-amino-1H-indole-2-carboxylate is insoluble in water and has low bioavailability, which limits its applications in pharmacology. Additionally, further research is needed to determine the long-term effects of Ethyl 5-amino-1H-indole-2-carboxylate on human health and the environment. Future research directions could include developing new synthetic routes for Ethyl 5-amino-1H-indole-2-carboxylate derivatives with improved physical and chemical properties and biological activity, investigating the pharmacokinetics, toxicity, and safety of Ethyl 5-amino-1H-indole-2-carboxylate in humans, and exploring new applications of Ethyl 5-amino-1H-indole-2-carboxylate in various fields of research and industry.
In summary, Ethyl 5-amino-1H-indole-2-carboxylate is a versatile compound with unique physical and chemical properties and biological activity that make it an attractive candidate for various fields of research and industry. This paper has discussed the definition and background of Ethyl 5-amino-1H-indole-2-carboxylate, its physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions. Future research in this field has potential to uncover more new applications and breakthroughs for this compound.

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Ethyl 5-amino-1H-indole-2-carboxylate

Dates

Modify: 2023-08-16

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